2-formyl-3-hydroxy-5-methylbenzoic acid

Description

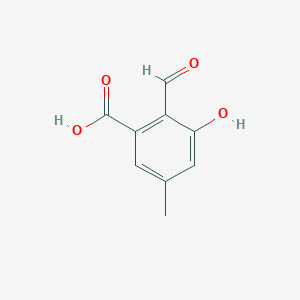

2-Formyl-3-hydroxy-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a formyl (-CHO) group at position 2, a hydroxyl (-OH) group at position 3, and a methyl (-CH₃) group at position 5.

Properties

IUPAC Name |

2-formyl-3-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-6(9(12)13)7(4-10)8(11)3-5/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWAKRIUPCCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-3-hydroxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 3-hydroxy-5-methylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the 2-position.

Another method involves the oxidation of 2-hydroxy-3-methylbenzaldehyde using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction parameters is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-formyl-3-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 2-carboxy-3-hydroxy-5-methylbenzoic acid

Reduction: 2-hydroxymethyl-3-hydroxy-5-methylbenzoic acid

Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

2-formyl-3-hydroxy-5-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formyl-3-hydroxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Detailed Analysis of Substituent Effects

Functional Group Variations

- Formyl Group (-CHO) : Present in all analogs, this group enables participation in condensation reactions (e.g., hydrazide formation, as seen in ). The position of the formyl group (e.g., 2 vs. 5) affects electronic distribution on the aromatic ring, influencing electrophilic substitution patterns .

- Hydroxyl (-OH) vs. Methoxy (-OCH₃): The target’s 3-OH group increases acidity compared to the methoxy-substituted analog (). Methoxy groups, being stronger electron donors, enhance ring activation but reduce solubility in aqueous media .

- Methyl (-CH₃) vs.

Positional Isomerism

- The target’s substituents (2-CHO, 3-OH, 5-CH₃) differ from analogs like 5-formyl-3-methylsalicylic acid (5-CHO, 3-CH₃, 2-OH).

Biological Activity

2-Formyl-3-hydroxy-5-methylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, including:

- Vilsmeier-Haack Reaction : This method involves the formylation of 3-hydroxy-5-methylbenzoic acid using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Oxidation : The oxidation of 2-hydroxy-3-methylbenzaldehyde using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown promising antimicrobial properties against a range of pathogens. It has been investigated for its efficacy against both gram-positive and gram-negative bacteria, suggesting potential as a therapeutic agent against infections caused by resistant strains .

Antioxidant Properties

The compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Its hydroxyl group plays a vital role in scavenging free radicals, thereby protecting cellular components from damage.

The biological effects of this compound are attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of both formyl and hydroxyl groups enhances its reactivity and potential binding interactions.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited enhanced antibacterial activity compared to their parent compounds. The derivatives were found to inhibit bacterial fatty acid biosynthesis, making them effective against multi-drug resistant strains .

- Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cellular models, indicating its potential as a protective agent against oxidative damage.

Comparative Analysis with Similar Compounds

The unique arrangement of functional groups in this compound distinguishes it from similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | High |

| 3-Hydroxy-5-methylbenzoic acid | Moderate | Moderate |

| 2-Hydroxy-3-methoxybenzoic acid | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.